1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or hydrazine.
Substitution: Substitution reactions often occur at the bromine or phenylsulfonyl groups, using reagents like aryl halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen
Reducing Agents: Hydrogen gas, hydrazine
Catalysts: Nickel, palladium, copper
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to dehalogenated or desulfonylated products .
Scientific Research Applications
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine and phenylsulfonyl groups, along with the pyrazole and pyrrolo[2,3-b]pyridine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19BrN4O4S |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C21H19BrN4O4S/c1-21(2,3)30-20(27)25-12-14(10-24-25)18-13-26(19-17(18)9-15(22)11-23-19)31(28,29)16-7-5-4-6-8-16/h4-13H,1-3H3 |
InChI Key |
IUCDRHLTSQLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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